

The Crystal Structure of 1-Ethynyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethynyl-2-nitrobenzene*

Cat. No.: *B095037*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **1-Ethynyl-2-nitrobenzene**, a molecule of interest in synthetic chemistry and materials science. The guide delves into the molecular geometry, crystal packing, and the nuanced intermolecular interactions that govern its solid-state architecture. A detailed, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis is presented, offering researchers a validated workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural characteristics of nitroaromatic compounds.

Introduction: Significance of 1-Ethynyl-2-nitrobenzene

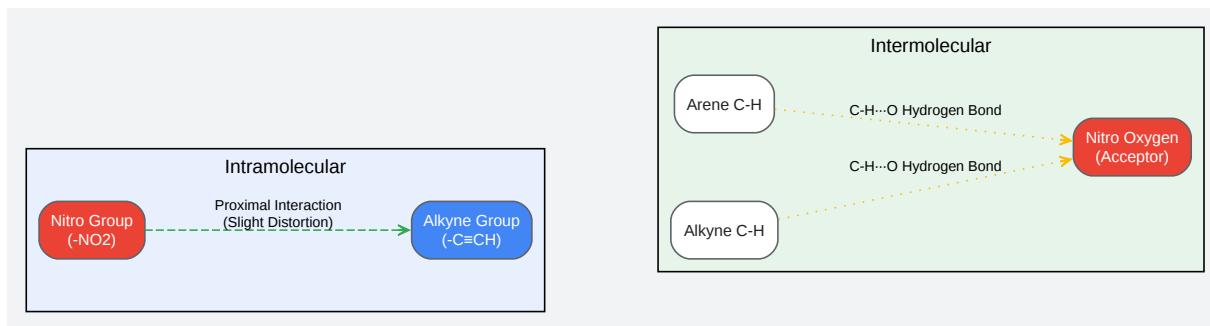
1-Ethynyl-2-nitrobenzene, also known as 2-nitrophenylacetylene, is a bifunctional organic compound featuring a nitro group and an ethynyl group on a benzene ring.^[1] The electron-withdrawing nature of the nitro group, combined with the reactive ethynyl moiety, makes it a valuable intermediate in organic synthesis.^[2] Its structural arrangement, particularly the proximity of the nitro and ethynyl groups, leads to interesting intramolecular and intermolecular interactions that are crucial for understanding its reactivity and for the rational design of novel materials. The study of its crystal structure provides foundational knowledge for crystal engineering and the prediction of solid-state properties.

Molecular and Crystal Structure Analysis

The single-crystal X-ray structure of **1-Ethynyl-2-nitrobenzene** has been determined to crystallize in the monoclinic space group P21/c.^[3] A key feature of its molecular structure is the near coplanarity of the nitro group with the benzene ring. This planarity is influenced by the interaction with the adjacent alkyne group, which results in a slight distortion of the ethynyl moiety.^{[3][4]} The molecule exhibits disorder over two sites, with a primary occupancy of 88%.^[3]

Crystallographic Data

The crystallographic parameters for **1-Ethynyl-2-nitrobenzene** are summarized in the table below.


Parameter	Value	Reference
Chemical Formula	C ₈ H ₅ NO ₂	[1]
Molecular Weight	147.13 g/mol	[1]
Crystal System	Monoclinic	[3]
Space Group	P21/c	[3]
a (Å)	3.7874(5)	[3]
b (Å)	13.0673(16)	[3]
c (Å)	13.98174(17)	[3]
β (°)	90.587(2)	[3]
z	4	[3]

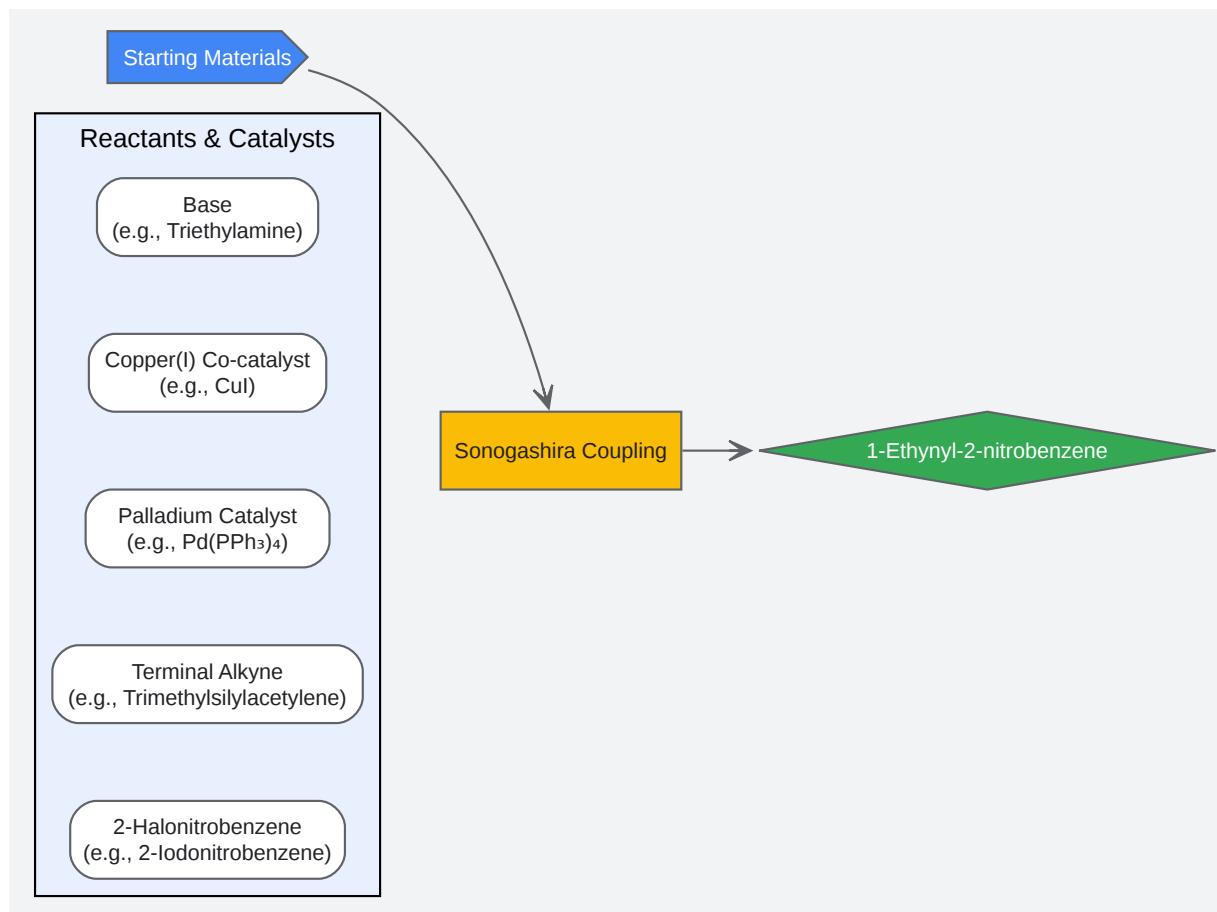
Intermolecular Interactions: A Network of Weak Hydrogen Bonds

The crystal packing of **1-Ethynyl-2-nitrobenzene** is primarily dictated by a network of weak C–H…O hydrogen bonds.^[3] A significant intramolecular interaction is observed between the nitro group and the proximal alkyne. This is supplemented by intermolecular C–H…O hydrogen

bonds involving both the alkyne and arene C-H donors and the nitro oxygen as the acceptor.^[3] These interactions are crucial in the formation of supramolecular synthons, which are key building blocks in crystal engineering.

The interplay of these weak interactions results in a corrugated two-dimensional sheet-like structure.^[4] This structural motif is a common feature in the crystal packing of many nitro-substituted benzene derivatives.

[Click to download full resolution via product page](#)


Key interactions in **1-Ethynyl-2-nitrobenzene**.

Experimental Protocols: A Validated Workflow

This section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and structural determination of **1-Ethynyl-2-nitrobenzene**.

Synthesis via Sonogashira Coupling

The synthesis of **1-Ethynyl-2-nitrobenzene** is typically achieved through a Sonogashira cross-coupling reaction.^{[5][6]} This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **1-Ethynyl-2-nitrobenzene**.

Protocol:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and the 2-halonitrobenzene (1.0 eq).
- Solvent and Reagents: Add a suitable solvent (e.g., degassed triethylamine or a mixture of THF and triethylamine). To this mixture, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature.

- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford **1-Ethynyl-2-nitrobenzene**.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.^[7] Slow evaporation and vapor diffusion are common and effective methods for small organic molecules.^{[8][9]}

Protocol: Slow Evaporation

- Solvent Selection: Identify a suitable solvent in which **1-Ethynyl-2-nitrobenzene** is moderately soluble. Common choices include ethanol, methanol, dichloromethane, or acetonitrile.^[8]
- Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
- Crystallization: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.^[10]
- Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. High-quality single crystals should form during this period.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.^{[11][12]}

Protocol:

- Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[11]
- Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[13]
- Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption and other experimental factors.
- Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy factors.

Conclusion

The crystal structure of **1-Ethynyl-2-nitrobenzene** provides valuable insights into the interplay of weak intermolecular forces in directing the solid-state assembly of nitroaromatic compounds. The dominance of C–H \cdots O hydrogen bonds in its crystal packing highlights the importance of these interactions in crystal engineering. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and structural characterization of this and related molecules, facilitating further research in materials science and drug discovery.

References

- B. M. T. T. and P. S. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [\[Link\]](#)
- SPT Labtech. (n.d.).
- (n.d.).
- (2006).
- (n.d.).
- Bosch, E., & Jeffries, L. (2016). X-ray Structures of **1-Ethynyl-2-Nitrobenzene** and **1-Ethynyl-4,5-Dimethyl**. BearWorks. [\[Link\]](#)

- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- PubChem. (n.d.). **1-Ethynyl-2-nitrobenzene**. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- (n.d.).
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- S. D., A. J. C., K. S., M. A. M., S. L. M., S. P., & P. B. (n.d.).
- (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
- M. D., M. S. S., F. S. S., & T. J. J. M. (n.d.).
- PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-nitrobenzene. [Link]
- PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]
- Bosch, E., & Jeffries, L. (2016). X-ray Structures of **1-Ethynyl-2-Nitrobenzene** and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding.
- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Ethynyl-2-nitrobenzene | C8H5NO2 | CID 1493957 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. "X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene" by Eric Bosch and Laura Jeffries [bearworks.missouristate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Getting crystals your crystallographer will treasure: a beginner's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- To cite this document: BenchChem. [The Crystal Structure of 1-Ethynyl-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095037#crystal-structure-of-1-ethynyl-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com